1-Azaspiro[4.4]nonane hydrochloride CAS number and identifiers
1-Azaspiro[4.4]nonane hydrochloride CAS number and identifiers
The following technical monograph provides an in-depth analysis of 1-Azaspiro[4.4]nonane hydrochloride , a critical spirocyclic scaffold in medicinal chemistry. This guide is structured to support the workflows of synthetic chemists and drug discovery scientists.
Core Scaffold for 3D-Rich Drug Discovery & Cephalotaxine Alkaloid Synthesis
Executive Summary
In the modern pursuit of "escaping flatland" (increasing Fsp³ character) to improve clinical success rates, 1-Azaspiro[4.4]nonane hydrochloride represents a high-value building block. Unlike planar heteroaromatics, this spirocyclic amine offers a rigid, orthogonal vector orientation that restricts conformational entropy while enhancing metabolic stability. It serves as the structural core of the Cephalotaxus alkaloids (e.g., Homoharringtonine, an approved leukemia therapy) and acts as a versatile bioisostere for substituted pyrrolidines and piperidines.
Chemical Identity & Identifiers
The following data establishes the precise chemical identity of the hydrochloride salt and its free base parent.
| Property | Data |
| Chemical Name | 1-Azaspiro[4.4]nonane hydrochloride |
| CAS Number (HCl) | 1417567-64-6 |
| CAS Number (Free Base) | 176-03-4 |
| Molecular Formula | C₈H₁₅N[1] · HCl (C₈H₁₆ClN) |
| Molecular Weight | 161.67 g/mol (Salt) / 125.21 g/mol (Base) |
| IUPAC Name | 1-Azaspiro[4.4]nonane hydrochloride |
| SMILES (Free Base) | C1CCC2(C1)CCCN2 |
| SMILES (Salt) | C1CCC2(C1)CCCN2.Cl |
| Structural Class | Spirocyclic secondary amine; Pyrrolidine-cyclopentane fusion |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
Critical Note on Isomerism: Do not confuse with 2-azaspiro[4.4]nonane (CAS 175-94-0), where the nitrogen is separated from the spiro-center by a methylene group. The 1-aza isomer places the nitrogen directly adjacent to the spiro-carbon, significantly altering the basicity and vector geometry.
Structural Analysis & Pharmacophore Utility
The "Spiro Effect" in Lead Optimization
The 1-azaspiro[4.4]nonane scaffold is utilized to rigidify flexible linkers. By locking the pyrrolidine ring into a specific conformation relative to the cyclopentane ring, the scaffold:
-
Reduces Entropic Penalty: Pre-organizes the ligand for binding, potentially increasing affinity.
-
Modulates Basicity (pKa): The steric bulk of the spiro-center adjacent to the nitrogen (in the 1-aza isomer) can lower the pKa compared to an unhindered pyrrolidine, improving membrane permeability.
-
Metabolic Blocking: The quaternary spiro-carbon prevents oxidative metabolism (e.g., CYP450-mediated oxidation) at that position.
Visualization: Scaffold Decision Logic
The following diagram illustrates the decision process for deploying this scaffold in a drug discovery campaign.
Figure 1: Decision logic for incorporating the 1-azaspiro[4.4]nonane scaffold to resolve common lead optimization liabilities.
Synthetic Pathways[4]
The synthesis of 1-azaspiro[4.4]nonane is non-trivial due to the formation of the quaternary center. The most robust laboratory method involves an Intramolecular 1,3-Dipolar Cycloaddition , often referred to as the "Nitrone Route."
Protocol: The Nitrone Cycloaddition Route
This method is favored for its stereocontrol and ability to generate the spiro-center efficiently.
Reaction Overview:
-
Precursor Formation: Condensation of a keto-aldehyde or nitro-ketone to form a cyclic nitrone.
-
Cycloaddition: Thermal intramolecular reaction of an alkenyl-tethered nitrone.
-
Ring Opening: Reductive cleavage of the isoxazolidine intermediate.
Step-by-Step Methodology:
-
Formation of Alkenyl Nitrone:
-
Reagents: 4-pentenal, Hydroxylamine hydrochloride, NaHCO₃.
-
Procedure: React 4-pentenal with hydroxylamine to form the oxime. Oxidize or cyclize (depending on specific precursor design) to generate the cyclic nitrone species bearing a pendant alkene chain.
-
Critical Parameter: Control temperature (<40°C) to prevent premature polymerization.
-
-
Intramolecular [3+2] Cycloaddition:
-
Reagents: Toluene (anhydrous).
-
Conditions: Reflux (110°C) for 12–24 hours.
-
Mechanism: The nitrone (dipole) reacts with the tethered alkene (dipolarophile) to form a tricyclic isoxazolidine fused system.
-
Observation: Monitoring by TLC is essential; the spot for the nitrone will disappear, replaced by a more non-polar isoxazolidine spot.
-
-
Reductive Cleavage (The "Spiro" Reveal):
-
Reagents: Zinc dust / Acetic acid (or H₂/Pd-C).
-
Conditions: Room temperature to 60°C.
-
Action: Cleaves the N-O bond of the isoxazolidine.
-
Result: The tricyclic system opens to reveal the 1-azaspiro[4.4]nonane core (often as a secondary alcohol derivative, which can be removed or modified).
-
-
Salt Formation:
-
Dissolve the free base oil in diethyl ether.
-
Add 2.0 M HCl in ether dropwise at 0°C.
-
Filter the white precipitate under inert atmosphere (Argon/Nitrogen) due to hygroscopicity.
-
Visualization: Synthetic Workflow
Figure 2: Synthetic workflow via the Intramolecular Nitrone Cycloaddition strategy.
Applications in Drug Discovery[5][6]
The Cephalotaxine Connection
The 1-azaspiro[4.4]nonane skeleton is the defining structural feature (Rings C and D) of Cephalotaxine and its esters, such as Homoharringtonine (Omacetaxine mepesuccinate) .
-
Indication: Chronic Myeloid Leukemia (CML).
-
Mechanism: The spiro-structure positions the ester side chain to interact specifically with the ribosomal A-site, inhibiting protein synthesis. This validates the scaffold's ability to support complex biological interactions.
Emerging Therapeutic Areas
-
Glutamate Transporters: Analogs of azaspiro[4.4]nonane have been investigated as EAAT (Excitatory Amino Acid Transporter) inhibitors, where the rigid stereochemistry is crucial for subtype selectivity.
-
Sigma Receptors: Spiro-amines are classic pharmacophores for Sigma-1 receptor ligands, investigated for neuroprotective and analgesic properties.
Handling, Stability, & Safety
Stability Profile
-
Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Ar/N₂).
-
Thermal Stability: Stable up to ~150°C, but prolonged heating of the salt can lead to discoloration.
-
Reactivity: As a secondary amine, the free base is nucleophilic. It will react with electrophiles (acid chlorides, isocyanates) and can be oxidized.
Safety Protocols (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and use of a fume hood are mandatory. Avoid dust formation of the hydrochloride salt.
References
-
National Institutes of Health (PubChem). Compound Summary: 1-Azaspiro[4.4]nonane (Free Base). CAS 176-03-4.[2][3][4][5] Available at: [Link]
-
D'Angelo, J., et al. (2005). "Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine". Heterocycles. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1198285-07-2 | MFCD11840372 | 6-Azaspiro[3.5]nonane, hydrochloride (1:1) [aaronchem.com]
- 3. 1184994-37-3 | MFCD03840008 | 2-Isobutylpyrrolidine hydrochloride [aaronchem.com]
- 4. Chengdu Focus Pharmaceutical Technology Co., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 5. 1-氮杂螺环[4.4]壬烷 | 1-Azaspiro[4.4]Nonane | 176-03-4 - 乐研试剂 [leyan.com]
